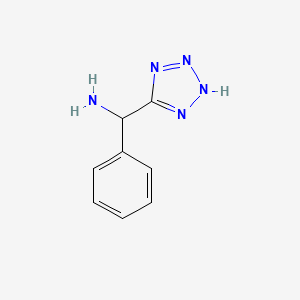

phenyl(2H-tetrazol-5-yl)methanamine

Description

Overview of Tetrazole Chemistry and its Significance in Advanced Organic Synthesis

Tetrazoles are a class of synthetic heterocyclic organic compounds composed of a five-membered ring containing four nitrogen atoms and one carbon atom. wikipedia.org The first synthesis of a tetrazole derivative was reported in 1885 by Swedish chemist J. A. Bladin. nih.gov This class of compounds is noted for its high nitrogen content, thermal stability, and resistance to degradation. numberanalytics.com The tetrazole ring is aromatic, with a planar structure and a delocalized π-electron system, which contributes to its stability. numberanalytics.com Tetrazoles can exist in two tautomeric forms, 1H-tetrazole and 2H-tetrazole, with the 1H form generally being more stable. wikipedia.orgnumberanalytics.com

In modern organic synthesis, tetrazoles are versatile building blocks, intermediates, and catalysts. numberanalytics.com Their high nitrogen content and thermal stability make them valuable in the synthesis of energetic materials like propellants and explosives. nih.govnumberanalytics.com They also serve as ligands in coordination chemistry. numberanalytics.com

A significant application of tetrazoles is in medicinal chemistry, where they often function as bioisosteres for carboxylic acids due to their similar pKa values and hydrogen bonding capabilities. wikipedia.orgnih.govfiveable.me This property is utilized in the design of drugs with improved metabolic stability and other physicochemical properties. nih.gov Several FDA-approved drugs, including the angiotensin II receptor blockers losartan (B1675146) and candesartan, contain a tetrazole ring. wikipedia.orgnih.gov Tetrazoles are also used in the synthesis of modified nucleosides for DNA and RNA research, as well as in the development of DNA-based nanostructures and biosensors. fiveable.me

The synthesis of tetrazoles has evolved significantly since their discovery. numberanalytics.com Early methods were often limited by harsh reaction conditions, but advancements have led to more efficient and accessible synthetic routes. numberanalytics.com Common methods include the Pinner reaction of organic nitriles with sodium azide (B81097) and the [3+2] cycloaddition reaction between an aryl diazonium and trimethylsilyldiazomethane. wikipedia.org

Role of Methanamine Derivatives in Heterocyclic Compound Research

Methanamine derivatives, which contain the aminomethyl group (-CH₂NH₂), are important synthons in the construction of a wide variety of heterocyclic compounds. researchgate.netrsc.org These derivatives serve as versatile building blocks due to the reactivity of both the methylene (B1212753) and amino groups. researchgate.net They are particularly useful in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules. openmedicinalchemistryjournal.comnih.gov

The incorporation of methanamine derivatives into heterocyclic structures can significantly influence their physicochemical and biological properties. researchgate.net For instance, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) is a reagent that reacts with various functional groups to form enamines and dimethylamino imines, which are key intermediates in the synthesis of heterocycles like pyrimidines, pyridines, and pyrazoles. researchgate.net Similarly, β-aminovinyl ketones, which can be derived from methanamine precursors, are scaffolds for constructing alkaloid structures such as pyrroles and quinolizidines. rsc.org

Research has shown that the introduction of different substituents on the methanamine moiety can lead to compounds with a range of biological activities. researchgate.net The versatility of methanamine derivatives makes them a continued focus of research for the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. rsc.org

Research Impetus and Scope for Phenyl(2H-tetrazol-5-yl)methanamine

The impetus for research into this compound stems from the combined potential of its constituent parts: the phenyl group, the tetrazole ring, and the methanamine linker. The tetrazole ring, as previously discussed, is a well-established pharmacophore and a versatile synthetic intermediate. nih.govnumberanalytics.com The phenyl group can be readily functionalized to modulate the compound's properties, and the methanamine unit provides a reactive handle for further chemical transformations.

The specific isomer, 2H-tetrazol-5-yl, is of particular interest. While the 1H-tetrazole tautomer is often more stable, 2,5-disubstituted tetrazoles have unique reactivity, such as the thermal elimination of N₂ to form nitrilimines, which can then participate in various cycloaddition reactions. wikipedia.orgmdpi.com

Research on related structures, such as 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, has demonstrated the potential for these types of compounds to exhibit significant biological activity. mdpi.com For example, structure-activity relationship studies on related tetrazole derivatives have led to the discovery of potent and selective receptor antagonists. nih.gov The synthesis of N-(tetrazol-5-yl)-prostaglandin carboxamides further highlights the utility of the tetrazol-5-yl amine scaffold in medicinal chemistry. google.com

The scope of research on this compound would likely involve its synthesis, characterization, and exploration of its chemical reactivity. Furthermore, investigations into its potential biological activities, guided by the known properties of tetrazoles and methanamine derivatives, would be a logical progression.

Structure

3D Structure

Properties

CAS No. |

95898-94-5 |

|---|---|

Molecular Formula |

C8H9N5 |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

phenyl(2H-tetrazol-5-yl)methanamine |

InChI |

InChI=1S/C8H9N5/c9-7(8-10-12-13-11-8)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11,12,13) |

InChI Key |

BVBOWMSUTQPATP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NNN=N2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Phenyl 2h Tetrazol 5 Yl Methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For phenyl(2H-tetrazol-5-yl)methanamine, ¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques, provide definitive evidence for its structural assignment.

Proton (¹H) NMR Analysis

In a related morpholine (B109124) derivative, the protons of the phenyl group typically appear as a multiplet in the aromatic region, around δ 7.35–7.8 ppm. The methylene (B1212753) protons adjacent to both the phenyl and tetrazole rings would likely resonate as a singlet. The NH proton of the tetrazole ring is expected to appear as a singlet at a downfield chemical shift, potentially around δ 9.1–9.2 ppm, due to the deshielding effect of the heterocyclic ring. The protons of the amino group would also give rise to a signal, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.3 - 7.8 | Multiplet |

| Methylene-H (CH₂) | ~5.0 - 5.5 | Singlet |

| Amino-H (NH₂) | Variable | Broad Singlet |

Note: The predicted values are based on the analysis of related structures and general principles of NMR spectroscopy.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbons of the phenyl ring, the methylene bridge, and the tetrazole ring.

The carbon atom of the tetrazole ring (C5) is characteristically found at a downfield chemical shift, often in the range of δ 150-165 ppm. For instance, in 2-substituted-5-aryl-2H-tetrazoles, the signal for the tetrazole carbon is observed between 161.1 and 164.9 ppm ucl.ac.uk. The carbons of the phenyl ring would appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the methanamine group) showing a distinct chemical shift. The methylene carbon, situated between the phenyl and tetrazole rings, is expected to resonate in the range of δ 40-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Tetrazole-C5 | 150 - 165 |

| Phenyl-C (ipso) | 135 - 145 |

| Phenyl-C (ortho, meta, para) | 120 - 130 |

Note: The predicted values are based on data from analogous structures and established ¹³C NMR correlation charts.

Advanced Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY spectrum would show correlations between adjacent protons, for instance, within the phenyl ring. The HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, confirming the assignments of the methylene and phenyl C-H groups. The HMBC spectrum would provide long-range (2-3 bond) correlations, which are crucial for establishing the connectivity between the different structural fragments. For example, correlations between the methylene protons and the ipso-carbon of the phenyl ring, as well as the C5 carbon of the tetrazole ring, would definitively confirm the core structure of this compound.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and the electronic structure of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present. Analysis of a related derivative, 4-(phenyl(2H-tetrazol-5-yl)methyl)morpholine, shows characteristic IR absorption bands at 3428, 3123, 2990, 1615, and 1100 cm⁻¹ rsc.org.

For the parent compound, the N-H stretching vibrations of the primary amine and the tetrazole ring are expected in the region of 3100-3500 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be observed in the 2850-2960 cm⁻¹ range. The C=N and N=N stretching vibrations within the tetrazole ring typically give rise to absorptions in the 1400-1650 cm⁻¹ region. The C-N stretching vibration of the amine group is expected around 1000-1250 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H Stretch (Amine, Tetrazole) | 3100 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C=N, N=N Stretch (Tetrazole) | 1400 - 1650 |

Note: The absorption ranges are based on standard IR correlation tables and data from related compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the phenyl ring and the tetrazole moiety. For a related compound, 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, absorption maxima (λ_max) were observed at 274 nm and 236 nm in ethanol (B145695) researchgate.net. These are attributed to the π → π* transitions of the conjugated aromatic system. It is anticipated that this compound would exhibit similar absorption patterns in the UV region. The exact position and intensity of the absorption bands can be influenced by the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected Wavelength Range (λ_max, nm) |

|---|---|

| π → π* (Phenyl, Tetrazole) | 230 - 280 |

Note: The expected ranges are based on the UV-Vis spectra of analogous phenyl-tetrazole derivatives.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a cornerstone in the structural elucidation of this compound, offering precise molecular weight determination and revealing characteristic fragmentation patterns that provide insights into its structural stability and composition.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is instrumental in confirming the elemental composition of this compound and its derivatives. This technique provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas. For instance, in the analysis of related 2,5-disubstituted tetrazoles, HRMS has been crucial for confirming the structures of synthesized compounds. mdpi.comnih.gov The high accuracy of HRMS, often within 5 ppm, ensures the correct assignment of molecular formulas, which is a critical step in the identification of novel compounds. mdpi.com

In positive ion mode using electrospray ionization (ESI), tetrazole derivatives readily form protonated molecules, [M+H]⁺. mdpi.com However, the stability of this ion can be influenced by experimental conditions, such as the capillary temperature in the ion source. mdpi.com For some tetrazole compounds, fragmentation can occur even in the source, leading to the observation of fragment ions as the most intense signals in the full scan spectrum. mdpi.com

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.09308 | 135.7 |

| [M+Na]⁺ | 198.07502 | 143.4 |

| [M-H]⁻ | 174.07852 | 135.6 |

| [M+NH₄]⁺ | 193.11962 | 150.5 |

| [M+K]⁺ | 214.04896 | 139.6 |

| [M+H-H₂O]⁺ | 158.08306 | 126.1 |

| [M+HCOO]⁻ | 220.08400 | 155.5 |

| [M+CH₃COO]⁻ | 234.09965 | 147.2 |

| [M+Na-2H]⁻ | 196.06047 | 142.3 |

| [M]⁺ | 175.08525 | 131.4 |

| [M]⁻ | 175.08635 | 131.4 |

This data is based on predicted values and provides a theoretical framework for identifying various adducts of the parent molecule in HRMS analysis. uni.lu

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) provides valuable information about the fragmentation pathways of tetrazole derivatives. nih.gov A characteristic feature of 2,5-disubstituted tetrazoles is the facile elimination of a nitrogen molecule (N₂), leading to the formation of nitrilimines. mdpi.comresearchgate.net This fragmentation is a key indicator of the 2,5-substitution pattern. mdpi.com

In the case of 3-(5-phenyl-2H-tetrazol-2-yl)pyridine, a related compound, the most intense signal observed was not the molecular ion, but the [M+H-N₂]⁺ fragment, highlighting the lability of the tetrazole ring under certain ionization conditions. mdpi.comresearchgate.net Further fragmentation can involve the loss of a second nitrogen molecule, as well as other small molecules like hydrogen cyanide (HCN) or hydrazoic acid (HN₃), depending on the specific substituents. mdpi.comresearchgate.netresearchgate.net The fragmentation patterns can be influenced by the electronic nature of the substituents on the phenyl ring. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in the solid state, offering unparalleled insights into bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Table 2: Illustrative Crystallographic Data for a Tetrazole Derivative

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 13.2904 (2) |

| b (Å) | 10.2785 (2) |

| c (Å) | 14.4968 (3) |

| β (°) | 100.2538 (9) |

| V (ų) | 1948.71 (6) |

| Z | 4 |

This table presents example crystallographic data for a related tetrazole compound, 1,4-bis[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]butane, to illustrate the type of information obtained from single crystal X-ray diffraction analysis. researchgate.net

Insights into Tautomeric Forms and Crystal Packing

X-ray crystallography is crucial for determining the specific tautomeric form present in the solid state. For tetrazoles, the 2H- and 1H-tautomers are possible, and their relative stability can be influenced by substituents and the crystalline environment. lab-chemicals.com The analysis of crystal structures reveals the planarity of the tetrazole ring and the dihedral angles between the tetrazole and phenyl rings, which can indicate the extent of π-π conjugation between these unsaturated fragments. nih.gov

Computational and Theoretical Chemistry Studies of Phenyl 2h Tetrazol 5 Yl Methanamine

Density Functional Theory (DFT) for Electronic Structure and Geometry

While specific peer-reviewed DFT analysis dedicated solely to the parent compound phenyl(2H-tetrazol-5-yl)methanamine is not extensively detailed in the available literature, the established principles of DFT and studies on analogous tetrazole derivatives allow for a comprehensive understanding of what such an analysis would entail. DFT calculations are a cornerstone for predicting the electronic structure and geometry of molecules with a high degree of accuracy. researchgate.net

A crucial first step in the computational analysis of this compound is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. For substituted tetrazoles, DFT calculations have been shown to predict bond lengths and angles that are in close agreement with experimental data. dokumen.pub The optimization would reveal the precise bond lengths of the phenyl and tetrazole rings, the connecting methylene (B1212753) bridge, and the amine group, as well as the bond angles and dihedral angles that define the molecule's three-dimensional shape. It is known that the tetrazole ring itself is planar. dokumen.pub

Illustrative Data Table for Molecular Geometry Optimization Disclaimer: The following table is an illustrative example of the kind of data that would be generated from a DFT geometry optimization. The values are not from a specific study on this compound.

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length | C-C (phenyl) | ~1.39 Å |

| Bond Length | C-N (tetrazole) | ~1.33 Å |

| Bond Length | N-N (tetrazole) | ~1.34 Å |

| Bond Length | C-CH2 | ~1.51 Å |

| Bond Length | CH2-N (amine) | ~1.47 Å |

| Bond Angle | C-C-C (phenyl) | ~120° |

| Bond Angle | C-N-N (tetrazole) | ~108° |

The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive. For tetrazole derivatives, DFT studies have been used to interpret their molecular stability. researchgate.net

Illustrative Data Table for Electronic Properties Disclaimer: The following table is an illustrative example of the kind of data that would be generated from a DFT analysis of electronic properties. The values are not from a specific study on this compound.

| Property | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential are typically colored red, indicating areas that are likely to be attacked by electrophiles, while regions of positive potential are colored blue, indicating areas susceptible to nucleophilic attack. For tetrazole derivatives, MEP analysis helps in understanding the sites for intermolecular interactions. researchgate.netresearchgate.net For this compound, the nitrogen atoms of the tetrazole ring would be expected to show a negative electrostatic potential, while the hydrogen atoms of the amine group would exhibit a positive potential.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) spectrum. By comparing the calculated vibrational frequencies with experimental IR data, the accuracy of the computational model can be validated, and the various vibrational modes of the molecule can be assigned to specific stretching, bending, and torsional motions of the atoms. dokumen.pub For this compound, this analysis would help in characterizing the vibrational modes associated with the phenyl ring, the tetrazole ring, the methylene bridge, and the amine group.

Illustrative Data Table for Vibrational Frequencies Disclaimer: The following table is an illustrative example of the kind of data that would be generated from a DFT vibrational frequency calculation. The values are not from a specific study on this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹, Illustrative) |

|---|---|

| N-H Stretch (amine) | ~3400 |

| C-H Stretch (phenyl) | ~3100 |

| C=C Stretch (phenyl) | ~1600 |

| N-N Stretch (tetrazole) | ~1350 |

Molecular Modeling and Docking Studies for Biological Interaction Prediction

Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at the molecular level.

Research has explored the potential of this compound derivatives as antifungal agents. dokumen.pubspbu.ruscribd.comresearchgate.netresearchgate.netresearchgate.net In a notable study, a series of these derivatives were synthesized and subjected to molecular docking studies to investigate their interaction with the active site of cytochrome P450 14α-sterol demethylase (CYP51), a key enzyme in fungal cell membrane biosynthesis. dokumen.pubspbu.ruscribd.com The docking studies aimed to understand the binding affinity and the specific interactions between the ligands and the amino acid residues of the enzyme's active site. dokumen.pub

In a separate line of research, phenyl-tetrazole derivatives have been investigated as inhibitors of xanthine (B1682287) oxidoreductase (XOR), an enzyme implicated in hyperuricemia. nih.gov Molecular docking in this context revealed that the tetrazole group could effectively occupy the active cavity of the enzyme, mimicking the interactions of known inhibitors. nih.gov

Data Table for Molecular Docking Studies

| Compound Series | Biological Target | Key Findings from Docking Studies |

|---|---|---|

| This compound derivatives | Cytochrome P450 14α-sterol demethylase (CYP51) | The docking study was performed to rationalize the potential interactions with the enzyme's active site, suggesting a basis for their antifungal activity. dokumen.pubspbu.ruscribd.comresearchgate.netresearchgate.netresearchgate.net |

Prediction of Binding Modes and Affinities

Computational docking and molecular modeling are essential tools for predicting how a ligand like this compound might bind to a biological target and for estimating its binding affinity. While specific studies on the parent compound are limited, research on closely related analogs provides valuable predictions.

For instance, a derivative, N-(4-((2H-tetrazol-5-yl)methyl)phenyl)-4-(3-chlorophenyl)-6-ethyl-1,3,5-triazin-2-amine, which contains the core phenyl-methyl-tetrazole structure, has been investigated for its binding affinity. This compound has shown inhibitory activity against cAMP-specific 3',5'-cyclic phosphodiesterases. Molecular docking studies of similar phenyl-tetrazole compounds have been used to predict binding modes, showing that the tetrazole ring can enter the active cavity of enzymes like xanthine oxidoreductase, mimicking the interaction of a carboxyl group. nih.gov The predicted binding affinity for a derivative against its target provides a quantitative measure of potential efficacy.

Table 1: Binding Affinity of a this compound Derivative

| Compound | Target | Affinity Measurement | Value (nM) |

| N-(4-((2H-tetrazol-5-yl)methyl)phenyl)-4-(3-chlorophenyl)-6-ethyl-1,3,5-triazin-2-amine | cAMP-specific 3',5'-cyclic phosphodiesterase 4D7 [S54D] | IC50 | 1000 |

This interactive table summarizes the binding affinity data for a key derivative.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

QSAR and SAR studies are fundamental in medicinal chemistry for understanding how a compound's chemical structure relates to its biological activity. researchgate.net These models use mathematical relationships to correlate physicochemical properties with activities, guiding the design of more potent and selective compounds. researchgate.net

For classes of compounds similar to this compound, QSAR models have been successfully developed. nih.gov For example, studies on tetrazole derivatives have established robust QSAR models to predict acute toxicity, demonstrating the utility of this approach in assessing the biological effects of this chemical class. nih.gov SAR studies on related compounds, such as valsartan (B143634) derivatives which feature a tetrazole group, have shown that the nature and position of substituents on the phenyl ring are key determinants of biological activity. ebi.ac.uk

Correlation of Structural Descriptors with Research Compound Activity

The activity of research compounds is often correlated with specific structural descriptors, which are numerical representations of molecular properties. In QSAR studies of tetrazole-containing compounds, descriptors related to the molecule's topology, electronic distribution, and spatial arrangement are crucial.

Key findings from studies on related compounds indicate that:

Electronic Effects: The electron-donating or withdrawing nature of substituents on the phenyl ring can significantly influence binding affinity.

Substituent Size: The size and bulk of these substituents are also critical, affecting how the molecule fits into a binding pocket.

Lipophilicity: The lipophilicity of the tetrazole ring, which is greater than that of a corresponding carboxylic acid, can impact metabolic stability and pharmacokinetic properties. researchgate.netresearchgate.net

Table 2: Key Structural Descriptors and Their Influence on Activity in Related Tetrazole Compounds

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

| Electronic | Hammett Constants | Modulates binding interactions by altering charge distribution. |

| Steric | Molar Refractivity, van der Waals radius | Affects the fit of the compound within the target's binding site. |

| Lipophilic | LogP | Influences membrane permeability and metabolic stability. |

| Topological | Molecular Connectivity Indices | Describes the size and degree of branching of the molecule. |

This interactive table outlines important structural descriptors and their roles.

Topomer and Hybrid QSAR Methodologies

While general QSAR models are widely used, more advanced methods like Topomer QSAR and Hybrid QSAR models offer enhanced predictive capabilities. Topomer QSAR is a 3D-QSAR method that generates models based on the shape of molecular fragments. Hybrid QSAR models integrate multiple modeling techniques, such as combining mechanistic docking information with statistical QSAR approaches, to improve robustness and predictive accuracy. acs.orgacs.org

Although the direct application of Topomer or specific Hybrid QSAR methodologies to this compound was not found in the reviewed literature, these techniques are increasingly applied in drug discovery. researchgate.net For example, hybrid QSAR models have been used to predict the acute toxicity of various chemicals, and such approaches could be valuable in assessing the properties of novel tetrazole derivatives. acs.orgacs.org The integration of multiple QSAR tools is often recommended to enhance the accuracy of risk assessment for chemical compounds. researchgate.net

Conformational Analysis and Tautomeric Stability

The biological activity of a molecule is intrinsically linked to its three-dimensional shape (conformation) and the potential for it to exist in different isomeric forms (tautomers). The tetrazole ring, in particular, can exist in two main tautomeric forms, 1H- and 2H-tetrazole. nih.gov

Computational and experimental studies on related 2,5-disubstituted phenyl-tetrazole compounds reveal important structural features. mdpi.com Analysis shows that the structure is nearly planar, with a significant torsion angle between the phenyl and tetrazole rings. mdpi.com In the gas phase, the 2H-tautomer of 5-substituted tetrazoles is generally more stable, while in solution, the 1H-tautomer often predominates. nih.gov The specific tautomeric form can be crucial for binding, as it determines the arrangement of hydrogen bond donors and acceptors. nih.gov

Density Functional Theory (DFT) calculations are commonly used to determine the preferred conformations and relative stabilities of such tautomers.

Table 3: Selected Geometrical Parameters for a Related Phenyl-Tetrazole Compound

| Parameter | Description | Calculated Value (degrees) |

| Torsion Angle | Angle between the phenyl substituent and the tetrazole cycle | ~180 |

| Inter-ring Angle | Angle between the planes of the tetrazole and an adjacent heterocycle | ~11 |

This interactive table presents key geometric data from computational analysis of a related structure.

Bioisosterism and Its Applications in Chemical Design with Phenyl 2h Tetrazol 5 Yl Methanamine

Tetrazole as a Carboxylic Acid Bioisostere

The success of the tetrazole ring as a carboxylic acid surrogate stems from key structural and electronic resemblances. nih.gov Both functional groups are planar and possess acidic protons with comparable pKa values, typically in the range of 4.5-4.9 for 5-substituted tetrazoles and 4.2-4.4 for carboxylic acids. rug.nlnih.gov This similar acidity ensures that, at physiological pH, the tetrazole ring, like a carboxylic acid, exists predominantly in its anionic form. rug.nl

The negative charge on the deprotonated tetrazolate anion is delocalized across the four nitrogen atoms of the five-membered ring, analogous to the charge delocalization over the two oxygen atoms of a carboxylate anion. rug.nlnih.gov This delocalization contributes to the stability of the conjugate base. rug.nl Furthermore, the tetrazole ring can participate in similar intermolecular interactions, such as hydrogen bonding and ionic interactions, which are often crucial for a molecule's binding to its biological target. acs.org Quantum mechanical studies have confirmed the electronic similarity between tetrazoles and carboxylic acids, providing a theoretical basis for their bioisosteric relationship. nih.govacs.org

| Property | Carboxylic Acid | 5-Substituted Tetrazole | Reference(s) |

| pKa | ~4.2 - 4.4 | ~4.5 - 4.9 | rug.nlnih.gov |

| Geometry | Planar | Planar | rug.nlnih.gov |

| Charge Delocalization | Across two oxygen atoms | Across four nitrogen atoms | rug.nlnih.gov |

| Interaction Profile | Hydrogen bond donor/acceptor, ionic interactions | Hydrogen bond donor/acceptor, ionic interactions | acs.org |

A primary motivation for replacing a carboxylic acid with a tetrazole is to modulate a compound's lipophilicity and enhance its metabolic stability. beilstein-journals.org While both groups are acidic, the tetrazolate anion is generally more lipophilic than the corresponding carboxylate. rug.nlnih.gov This increased lipophilicity can lead to improved membrane permeability and oral bioavailability, as was the case in the development of the angiotensin II receptor antagonist, losartan (B1675146). pressbooks.pub However, some studies have shown that despite similar logD7.4 values, tetrazole-containing compounds may exhibit lower permeability in certain assays, suggesting that factors beyond lipophilicity, such as desolvation energy, also play a significant role. nih.govupenn.edu

Perhaps the most significant advantage of this bioisosteric replacement is the enhancement of metabolic stability. beilstein-journals.org Carboxylic acids are susceptible to Phase II metabolism, particularly the formation of acyl glucuronides, which can be reactive and have been associated with toxicity. nih.govcambridgemedchemconsulting.com The tetrazole ring is generally resistant to such metabolic degradation pathways, leading to a longer duration of action and a more favorable safety profile. rug.nlnih.gov This metabolic robustness makes the tetrazole group a highly attractive feature in lead optimization. researchgate.net

| Feature | Carboxylic Acid | 5-Substituted Tetrazole | Effect of Replacement | Reference(s) |

| Lipophilicity (Anion) | Less lipophilic | More lipophilic | Can improve membrane penetration. | rug.nlnih.govpressbooks.pub |

| Metabolic Stability | Susceptible to glucuronidation | Resistant to many metabolic pathways | Increases half-life and reduces risk of reactive metabolites. | beilstein-journals.orgnih.gov |

| Permeability | Can be limited by charge | Generally improved, but can be context-dependent. | Often leads to better oral bioavailability. | pressbooks.pubnih.govupenn.edu |

Tetrazole as a Cis-Amide Mimetic in Peptidomimetics Research

Beyond its role as a carboxylic acid isostere, the tetrazole ring, specifically a 1,5-disubstituted tetrazole, serves as a geometrically constrained mimic of a cis-amide bond. beilstein-journals.orgnih.govlifechemicals.com This application is particularly valuable in the field of peptidomimetics, where controlling the conformation of the peptide backbone is crucial for biological activity. rsc.org

The geometry of a 1,5-disubstituted tetrazole ring closely resembles the planar, sterically demanding nature of a cis-amide linkage, a conformation that is often important for the bioactivity of peptides but is energetically less favorable than the trans-conformation. nih.govspringernature.com By incorporating a 1,5-disubstituted tetrazole into a peptide sequence, researchers can lock the backbone into a cis-like geometry. rsc.org This strategy provides a powerful tool to probe the role of cis-trans isomerism in molecular recognition and to design metabolically stable peptide analogues with specific, predetermined conformations. acs.orgresearchgate.net This conformational rigidity can lead to enhanced binding affinity and selectivity for the target receptor or enzyme. beilstein-journals.org

Strategic Application of Bioisosterism in Lead Compound Optimization

The use of bioisosteric replacement is a key strategy in the optimization of lead compounds to produce clinical candidates with improved pharmacological profiles. nih.govpatsnap.com The substitution of a carboxylic acid with a tetrazole is a prime example of this strategy in action, often employed to overcome issues related to pharmacokinetics and metabolism. researchgate.netvu.edu.au

In a lead optimization campaign, the introduction of a tetrazole ring can address several challenges simultaneously. It can enhance metabolic stability, thereby increasing the compound's half-life. beilstein-journals.orgresearchgate.net The modification can also improve oral bioavailability by increasing lipophilicity. nih.govacs.org Furthermore, the tetrazole's ability to engage in different or stronger interactions, such as hydrogen bonding or π-stacking, can sometimes lead to an increase in potency. rug.nlacs.org For instance, the replacement of a carboxylic acid with a tetrazole in a series of inhibitors for the Keap1-Nrf2 protein-protein interaction was explored to improve drug-like properties. cambridgemedchemconsulting.com Similarly, this strategy was successfully used to develop potent antimalarial agents by improving the bioavailability of glutathione (B108866) reductase inhibitors. nih.govacs.org These examples highlight how the strategic application of the tetrazole-for-carboxylic acid bioisosteric switch is a powerful tool for medicinal chemists to fine-tune the properties of a lead compound. researchgate.net

Broader Implications of Tetrazole Bioisosterism in Material Science and Chemical Biology

The unique properties of the tetrazole ring extend its utility beyond medicinal chemistry into the realms of material science and chemical biology. numberanalytics.comnih.gov The high nitrogen content and thermal stability of tetrazoles make them valuable components in the synthesis of energetic materials, such as propellants and explosives. numberanalytics.comresearchgate.net

In material science, tetrazoles are also used as ligands in coordination chemistry to construct functional metal-organic frameworks (MOFs). lifechemicals.com These MOFs can have applications in areas such as gas storage, where, for example, a tetrazole-containing polymer was shown to capture carbon dioxide with high efficacy. lifechemicals.com

In chemical biology, the tetrazole moiety can be used as a pharmacophore to ensure specific binding to a target protein or as a stable ligand for studying metal-binding proteins. numberanalytics.com Its applications also include use as a photo-cross-linking group to study molecular interactions. The versatility of the tetrazole ring, stemming from the same electronic and structural properties that make it an excellent bioisostere, ensures its continued and expanding role in a wide array of scientific disciplines. lifechemicals.comrsc.org

Design and Synthesis of Advanced Phenyl 2h Tetrazol 5 Yl Methanamine Derivatives and Analogs

Rational Design Principles for Structural Modification

The design of novel phenyl(2H-tetrazol-5-yl)methanamine derivatives is often guided by established principles of medicinal chemistry, including bioisosteric replacement and structural analogy to known bioactive molecules. A key strategy involves the modification of existing drug structures to enhance efficacy, improve safety profiles, or overcome drug resistance.

For instance, the tetrazole moiety is a well-recognized bioisostere of the carboxylic acid group. imist.ma This substitution can lead to improved metabolic stability and enhanced oral bioavailability. imist.ma One notable example is the design of analogs based on the antifungal agent fluconazole (B54011). nih.govnih.gov In this approach, the triazole ring of fluconazole is replaced with a tetrazole ring, leading to a new class of this compound derivatives with potential antifungal activity. nih.govnih.gov This rational design is predicated on the hypothesis that the tetrazole ring can mimic the biological interactions of the triazole ring while potentially offering advantages in terms of its physicochemical properties. nih.gov

Furthermore, the principles of rational drug design can be applied to target specific molecular pathways. By analyzing the structure-activity relationships (SAR) of existing compounds, researchers can identify key pharmacophoric features and design new derivatives with optimized interactions with their biological targets. rsc.org This may involve modifying the substitution pattern on the phenyl ring, altering the length or nature of the linker, or introducing additional functional groups to the core scaffold.

Synthesis of Novel Derivatives for Research Investigations

The synthesis of novel this compound derivatives is a crucial step in the exploration of their therapeutic potential. A common and effective method for the synthesis of 5-substituted tetrazoles involves the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). imist.maimist.ma

A general procedure for synthesizing this compound derivatives starts with the corresponding α-amino nitrile. nih.govnih.gov This intermediate is then reacted with sodium azide in the presence of a Lewis acid, such as zinc chloride, in a suitable solvent like isopropyl alcohol. nih.govnih.gov The reaction mixture is typically refluxed for an extended period to facilitate the formation of the tetrazole ring. nih.gov Following the reaction, an acidic workup is performed to protonate the tetrazole ring and facilitate the isolation of the final product. imist.manih.govimist.ma

The versatility of this synthetic approach allows for the introduction of a wide range of substituents on the phenyl ring and the amine group, enabling the creation of a diverse library of compounds for biological evaluation. For example, a series of 16 novel this compound derivatives were synthesized using this method to investigate their antifungal properties. nih.gov

Exploration of Diverse Molecular Scaffolds Incorporating the this compound Core

The this compound core can be incorporated into a variety of more complex molecular scaffolds to explore new chemical space and develop compounds with novel biological activities. This can involve fusing the core structure with other heterocyclic rings or incorporating it into larger, more rigid frameworks.

One example is the synthesis of 2-phenyl-4-methyl-4-((tetrazol-5-yl)methyl)oxazoline. imist.maimist.ma In this case, the this compound moiety is attached to an oxazoline (B21484) ring. The synthesis involves the cycloaddition of a cyano-functionalized oxazoline derivative with sodium azide. imist.maimist.ma X-ray crystallography has confirmed the structure of such compounds, revealing the planarity of the tetrazole and phenyl rings. imist.ma

Another area of exploration involves the synthesis of derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid, which are analogs of the antihypertensive drug valsartan (B143634). nih.govkfupm.edu.sa These compounds feature a more extended biphenyl (B1667301) scaffold, demonstrating the adaptability of the phenyl-tetrazole core in the design of angiotensin II receptor antagonists. nih.govkfupm.edu.sa The synthesis of these complex molecules often involves multi-step reaction sequences.

Ligand Design and Optimization Strategies for Specific Molecular Targets

The design of ligands based on the this compound scaffold for specific molecular targets is a key focus of medicinal chemistry research. This process involves an iterative cycle of design, synthesis, and biological evaluation to optimize the binding affinity and selectivity of the ligands.

Molecular docking studies are a powerful tool used in this process. For instance, in the development of antifungal agents, designed this compound derivatives were docked into the active site of cytochrome P450 14α-sterol demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov These studies help to predict the binding modes of the ligands and guide the design of new derivatives with improved interactions with the target enzyme. nih.gov

Similarly, for the development of angiotensin II receptor antagonists, molecular docking studies can be used to understand the binding interactions of valsartan analogs with the AT1 receptor. nih.gov By analyzing these interactions, researchers can make rational modifications to the ligand structure to enhance its binding affinity and biological activity.

Investigations of Analogues with Modified Phenyl, Tetrazole, or Methanamine Moieties

Systematic modification of the three key components of the this compound scaffold—the phenyl ring, the tetrazole ring, and the methanamine linker—is a common strategy to probe structure-activity relationships and develop improved analogs.

Modification of the Phenyl Moiety: The substitution pattern on the phenyl ring can significantly influence the biological activity of the compound. Researchers have synthesized derivatives with various substituents on the phenyl ring to explore their effects on antifungal activity. nih.govresearchgate.net

Modification of the Tetrazole Moiety: While the 2H-tetrazole isomer is often the focus, the existence of the 1H-tautomer is also recognized. imist.ma The specific tautomeric form can influence the compound's properties. Furthermore, the tetrazole ring itself can be modified. For example, in the synthesis of C–N linked bistetrazolate compounds, the tetrazole ring is further functionalized with a nitramino group, leading to energetic materials. rsc.org

Modification of the Methanamine Moiety: The methanamine linker can also be altered. For instance, in the synthesis of 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, the methanamine group is absent, and an adamantyl group is directly attached to the tetrazole ring. nih.gov This modification leads to compounds with potential antiviral activity against the influenza A (H1N1) virus. nih.gov The synthesis of these analogs involves the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid. nih.gov

The table below summarizes some of the synthesized derivatives and their investigated activities:

| Derivative | Modification | Investigated Activity |

| This compound derivatives | Varied substituents on the phenyl ring | Antifungal nih.govnih.gov |

| 2-Phenyl-4-methyl-4-((tetrazol-5-yl)methyl)oxazoline | Incorporation of an oxazoline ring | - |

| 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives | Biphenyl scaffold, ester derivatives | Antihypertensive, Antioxidant, Urease inhibitory nih.govkfupm.edu.sa |

| 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles | Adamantyl group on tetrazole, no methanamine | Antiviral (Influenza A) nih.gov |

| 1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole and its salts | Nitramino group on a second tetrazole ring | Energetic materials rsc.org |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Insights

Research into phenyl(2H-tetrazol-5-yl)methanamine has yielded significant contributions, particularly in drug discovery. A notable area of investigation has been the development of novel antifungal agents. nih.govnih.gov By substituting the triazole ring of fluconazole (B54011) with a tetrazole moiety, scientists have synthesized a series of this compound derivatives. nih.gov These compounds have demonstrated antifungal activity against pathogenic strains like Candida albicans and Aspergillus niger. nih.govnih.gov

The versatility of the scaffold is further highlighted in its use for creating angiotensin-II receptor antagonists. Derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, which is structurally related to the core compound, have been synthesized and evaluated. mdpi.comnih.gov These studies revealed that the derivatives not only retained antihypertensive properties but also exhibited significant antioxidant and urease inhibitory activities. mdpi.comnih.govresearchgate.net This dual activity underscores the potential for developing multi-target therapeutic agents from this single, core structure.

Unexplored Avenues in Synthetic Methodology

The predominant method for synthesizing the tetrazole ring in these structures involves the [3+2] cycloaddition reaction between a nitrile precursor (an α-amino nitrile) and an azide (B81097), often with a metal catalyst like zinc chloride. nih.gov While effective, this method can require harsh reaction conditions and extended reflux times. nih.govimist.ma

Future synthetic explorations could focus on developing more efficient and environmentally benign methodologies. This includes the investigation of alternative catalysts to potentially lower reaction times and temperatures. Moreover, many conventional methods for creating tetrazoles involve the use of volatile and potentially explosive hydrazoic acid, creating significant safety concerns. imist.ma Research into safer azide sources or alternative reaction pathways that avoid such hazardous reagents is a critical and underexplored avenue. The development of one-pot synthesis protocols, starting from readily available aldehydes or ketones, could also significantly streamline the production of these valuable compounds. nih.gov

Future Directions in Computational and Theoretical Studies

Computational chemistry has already played a vital role in understanding the potential of this compound derivatives. Molecular docking studies have been employed to predict the binding interactions of these compounds with target enzymes, such as cytochrome P450 14α-sterol demethylase in fungi and urease. nih.govmdpi.com Furthermore, Density Functional Theory (DFT) calculations have been used to study the molecular structure of related 2,5-disubstituted tetrazoles. mdpi.com

Emerging Opportunities for Chemical Transformations and Derivatization

The derivatization of this compound has primarily focused on substitutions on the amine and the phenyl ring to modulate biological activity. nih.govmdpi.com However, the inherent reactivity of the core structure presents numerous other opportunities for chemical transformation.

The thermal decomposition of 2,5-disubstituted tetrazoles, which can lead to the formation of highly reactive nitrilimines via the extrusion of molecular nitrogen, is an area ripe for exploration. nih.gov This transformation could be harnessed to synthesize novel heterocyclic systems. The tetrazole ring itself is known to act as a directing group in ortho-metalation reactions, which could be exploited for more complex functionalization of the phenyl ring. Further exploration of regioselective alkylation and arylation reactions on the tetrazole ring could also yield a diverse range of new chemical entities with potentially unique properties. mdpi.comnih.gov

Broader Research Perspectives on this compound as a Versatile Chemical Scaffold

The established value of the tetrazole moiety as a bioisostere for the carboxylic acid group has been a driving force in its adoption in medicinal chemistry. imist.machemimpex.com This feature imparts favorable physicochemical properties, such as improved metabolic stability. imist.ma The research to date has demonstrated the scaffold's utility in developing antifungal and antihypertensive agents. nih.govmdpi.com

Looking forward, the application of this scaffold should be broadened. Its inherent chemical features suggest potential in other therapeutic areas. For instance, derivatives have been investigated as antivirals and for their effects on the central nervous system. nih.gov The ability of the tetrazole ring to coordinate with metal ions also suggests applications in coordination chemistry and the development of novel catalysts. chemimpex.com Furthermore, its potential in agrochemicals, such as herbicides and fungicides, remains largely untapped and presents a significant opportunity for future research. chemimpex.com The core structure has also been used as a building block for high-nitrogen energetic materials, showcasing its versatility beyond the biomedical field. rsc.org

Identified Challenges and Outlook for Scholarly Advancement

Despite its promise, the advancement of research on this compound faces several challenges. Synthetically, the control of regioselectivity during the functionalization of the tetrazole ring can be difficult, often leading to mixtures of isomers that require tedious separation. imist.ma The development of more selective and high-yielding synthetic routes is paramount.

From a biological perspective, a more comprehensive understanding of the structure-activity relationships (SAR) across different therapeutic targets is needed. mdpi.com While active in several areas, some derivatives have failed to show expected activity, such as antibacterial effects, indicating that the scaffold's potential is not universal and requires targeted design. mdpi.com The potential for thermal instability in certain derivatives also needs to be carefully considered during development. nih.gov

The outlook for this compound is nonetheless bright. Its proven success as a pharmacophore in multiple drug classes provides a strong foundation for continued investigation. Overcoming the existing synthetic and biological challenges through innovative chemistry and rigorous biological screening will unlock the full potential of this versatile and valuable chemical scaffold.

Q & A

Q. What are the established synthetic routes for phenyl(2H-tetrazol-5-yl)methanamine, and how can reaction conditions be optimized?

Methodological Answer: this compound is synthesized via multi-step reactions involving nucleophilic substitution and cyclization. A common approach involves reacting a benzylamine precursor with sodium azide and a nitrile source under acidic conditions to form the tetrazole ring . For example, analogous compounds like (2-bromo-5-(trifluoromethyl)phenyl)methanamine are synthesized using methyl tert-butyl ether and sodium hydroxide to achieve phase separation and purification . Optimization includes:

- Temperature control : Maintaining 60–80°C to prevent side reactions.

- Catalyst selection : Using ZnCl₂ or NH₄Cl to accelerate cyclization.

- Purification : Column chromatography or recrystallization to improve yield (typically 50–70%) .

Q. How can crystallographic data for this compound be obtained and refined?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is the gold standard. Key steps:

- Crystallization : Use slow evaporation in solvents like ethanol or acetonitrile.

- Data collection : Employ a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Use SHELXL for small-molecule refinement. SHELX integrates charge-flipping algorithms for phase determination and supports twin refinement for challenging datasets . Common issues:

- Disorder : Address via PART instructions in SHELXL.

- Hydrogen placement : Use HFIX or AFIX commands.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if dust is generated .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitrogen oxides (NOₓ) or tetrazole decomposition products .

- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂ or Ar) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer: Discrepancies in antimicrobial or receptor-binding assays often arise from:

- Impurity profiles : Use HPLC-MS (e.g., C18 column, 0.1% formic acid mobile phase) to verify purity >95% .

- Solubility effects : Test derivatives in DMSO/PBS mixtures (≤1% DMSO) to avoid false negatives.

- Assay variability : Validate with positive controls (e.g., candesartan for angiotensin II receptor studies) .

Example : A derivative showing weak activity against E. coli in one study but not another may differ in substituent positioning (para vs. meta), affecting membrane permeability .

Q. What strategies enable the use of this compound in high-throughput drug discovery pipelines?

Methodological Answer:

- Flow synthesis : Adapt continuous flow reactors for scalable tetrazole formation (residence time: 10–15 min, 100°C) .

- Automated purification : Use flash chromatography systems (e.g., Biotage Isolera) with gradient elution (hexane/ethyl acetate).

- SAR libraries : Combine with fragments like indazole or benzodiazepine via Ugi or Suzuki couplings .

Case study : BL 1249, a TREK channel opener, was optimized by replacing naphthalenamine with this compound to enhance selectivity (EC₅₀: 5.5 μM for TREK-1 vs. 21 μM for aortic tissue) .

Q. How does computational modeling inform the design of this compound-based enzyme inhibitors?

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict binding to targets like angiotensin-converting enzyme (ACE). The tetrazole moiety mimics carboxylate groups, forming salt bridges with Arg/Lys residues .

- MD simulations : Run 100-ns trajectories (AMBER force field) to assess stability of inhibitor-enzyme complexes.

- QSAR : Correlate logP values (calculated via ChemAxon) with IC₅₀ data to prioritize lipophilic derivatives for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.